8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine
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Overview
Description
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a heterocyclic compound that features a unique fusion of imidazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a suitable precursor, followed by cyclization using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated ring system.
Scientific Research Applications
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of the bromine atom in 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine makes it unique, as it can participate in specific reactions such as nucleophilic substitution, which might not be as feasible with other halogenated derivatives.
Properties
IUPAC Name |
8-bromo-2-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8-7-16-11-3-2-9(13)6-10(11)15-12(16)4-5-14-8/h2-3,6,8,14H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDKMDYTFBXGRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=NC3=C2C=CC(=C3)Br)CCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728917 |
Source
|
Record name | 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272321-97-7 |
Source
|
Record name | 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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